

Spectroscopic data for 5-isopropyl-1,3,4-thiadiazol-2-ol

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Compound of Interest

Compound Name: 5-Isopropyl-1,3,4-thiadiazol-2-ol

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An In-depth Technical Guide to the Spectroscopic Data of 5-isopropyl-1,3,4-thiadiazol-2-ol

This technical guide provides a comprehensive overview of the spectroscopic data for **5-isopropyl-1,3,4-thiadiazol-2-ol**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the tautomeric nature of this compound, spectroscopic data may also reflect the presence of its thiol form, 5-isopropyl-1,3,4-thiadiazole-2-thiol. This document summarizes the available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a general workflow for its synthesis and analysis.

Spectroscopic Data

The spectroscopic data for **5-isopropyl-1,3,4-thiadiazol-2-ol** and its tautomer are crucial for its identification and characterization. The following tables summarize the expected and reported spectroscopic features based on data from analogous compounds and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Expected Chemical Shift (δ) ppm	Multiplicity	Notes
¹ H-NMR			
-CH(CH ₃) ₂	3.0 - 3.5	Septet	The methine proton of the isopropyl group.
-CH(CH ₃) ₂	1.2 - 1.5	Doublet	The two methyl groups of the isopropyl substituent.
-OH / -SH	Variable	Broad Singlet	The chemical shift is highly dependent on solvent, concentration, and temperature. This signal may exchange with D ₂ O.
¹³ C-NMR			
C2 (C-OH/C=S)	160 - 180	-	The carbon of the thiadiazole ring bearing the hydroxyl or thiol group. Thione form (C=S) will be more downfield.
C5 (C-isopropyl)	150 - 170	-	The carbon of the thiadiazole ring attached to the isopropyl group.
-CH(CH ₃) ₂	30 - 40	-	The methine carbon of the isopropyl group.
-CH(CH ₃) ₂	20 - 25	-	The methyl carbons of the isopropyl group.

Note: NMR data is predicted based on the analysis of similar 1,3,4-thiadiazole derivatives. The exact chemical shifts can vary depending on the solvent and experimental conditions.[\[1\]](#)

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch	3200 - 3600	Broad	Present in the -ol tautomer.
N-H Stretch	3100 - 3500	Medium	May be present in the thiol tautomer due to tautomerization involving the ring nitrogen.
C-H Stretch (sp ³)	2850 - 3000	Medium-Strong	From the isopropyl group.
C=N Stretch	1600 - 1650	Medium-Strong	Characteristic of the thiadiazole ring.
C=S Stretch	1050 - 1250	Medium-Strong	Indicative of the thione tautomer.
C-O Stretch	1200 - 1300	Strong	Present in the -ol tautomer.

Note: The presence and relative intensities of O-H, N-H, and C=S bands can provide insight into the predominant tautomeric form in the sample.[\[2\]](#)[\[3\]](#)

Table 3: Mass Spectrometry (MS) Data

Ion	Expected m/z	Notes
[M] ⁺	144.04	Molecular ion for C ₅ H ₈ N ₂ OS.
[M+H] ⁺	145.05	Protonated molecular ion, common in ESI and CI.
Fragmentation	Various	Fragmentation patterns would likely involve the loss of the isopropyl group or cleavage of the thiadiazole ring.

Note: The molecular weight of **5-isopropyl-1,3,4-thiadiazol-2-ol** is 144.19 g/mol .[\[4\]](#) High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize **5-isopropyl-1,3,4-thiadiazol-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often suitable for heterocyclic compounds which may have limited solubility in other solvents.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H-NMR Acquisition:

- Tune and shim the spectrometer for the specific sample and solvent.
- Acquire a standard one-dimensional ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.

^{13}C -NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional (2D) NMR (Optional but Recommended):

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.^[6]
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.^[6]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- Identify characteristic absorption bands for functional groups as listed in Table 2.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound and to study its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, coupled with a liquid chromatography system (LC-MS) or with a direct infusion source, using an ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for LC-MS with ESI):

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$ with the mobile phase.

Data Acquisition (ESI):

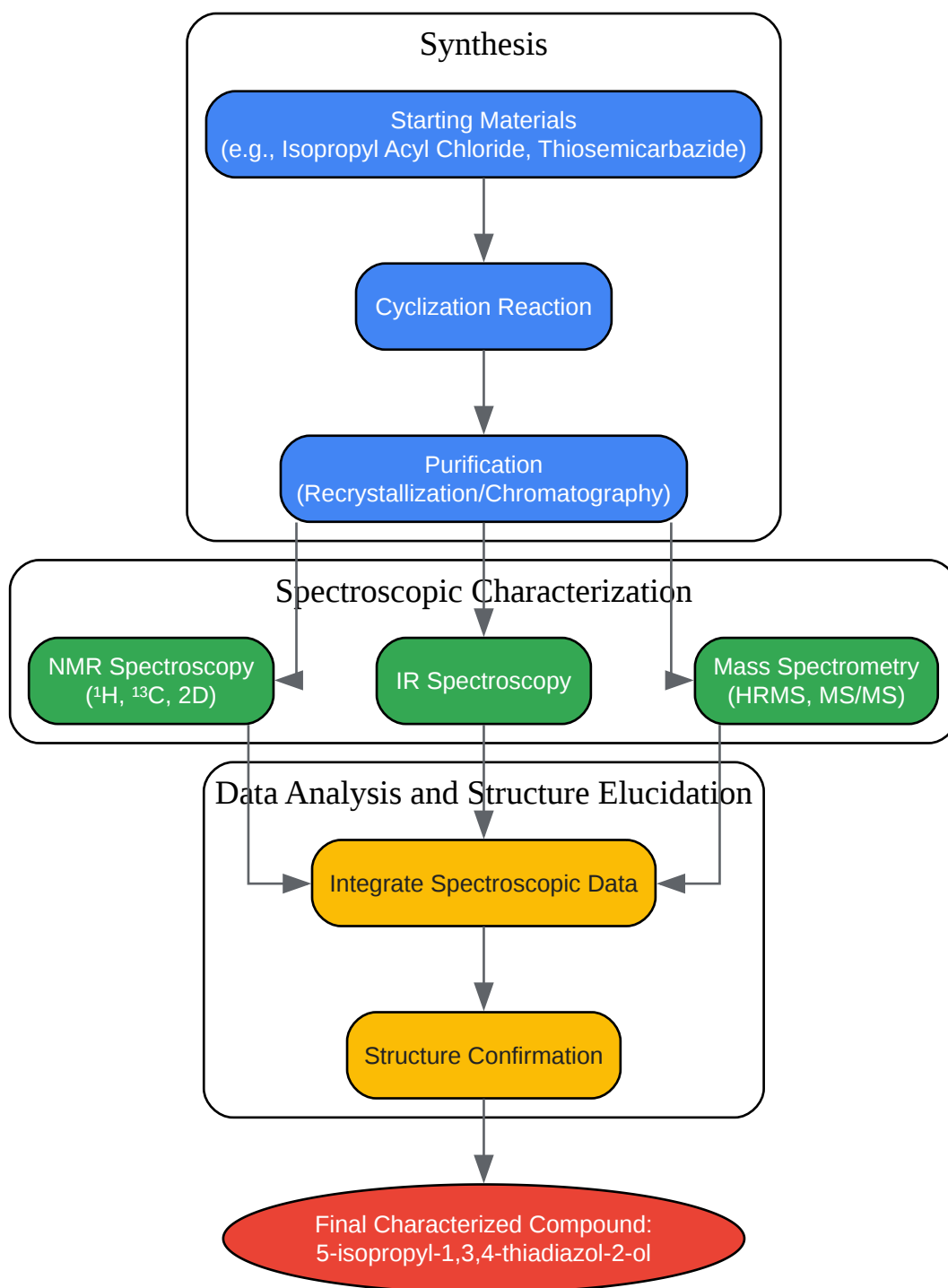
- The sample solution is introduced into the ESI source where it is nebulized and ionized.
- Mass spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$.
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed.^[7] This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

- The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight.
- High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition by measuring the m/z to several decimal places.^[5]
- The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule.

Workflow and Pathway Visualizations

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of 5-substituted-1,3,4-thiadiazol-2-ol derivatives.



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Caption: General workflow for the synthesis and spectroscopic characterization of **5-isopropyl-1,3,4-thiadiazol-2-ol**.

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